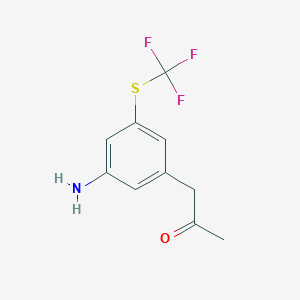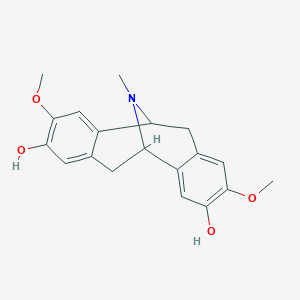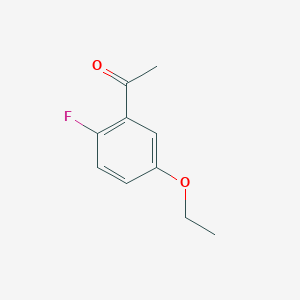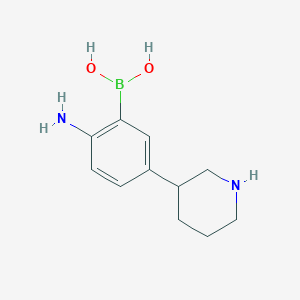
(2-Amino-5-(piperidin-3-yl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Amino-5-(piperidin-3-yl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with an amino group and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-5-(piperidin-3-yl)phenyl)boronic acid typically involves the following steps:
Formation of the Phenyl Ring: The phenyl ring is synthesized through standard aromatic substitution reactions.
Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions.
Attachment of the Boronic Acid Group: The boronic acid group is attached using hydroboration reactions, where a boron-hydrogen bond is added across an unsaturated bond, such as an alkene or alkyne.
Industrial Production Methods
Industrial production of this compound involves large-scale hydroboration reactions, often using catalysts to increase yield and efficiency. The process is optimized to ensure the stability of the boronic acid group and to minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(2-Amino-5-(piperidin-3-yl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form boron-containing alcohols.
Substitution: The amino and piperidine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols are used under basic conditions.
Major Products Formed
Oxidation: Boronic esters and borates.
Reduction: Boron-containing alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Amino-5-(piperidin-3-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Amino-5-(piperidin-3-yl)phenyl)boronic acid involves the formation of reversible covalent bonds with target molecules. The boronic acid group can interact with hydroxyl groups in biological molecules, forming boronate esters. This interaction can inhibit the activity of enzymes such as proteases, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the amino and piperidine groups, making it less versatile in biological applications.
(2-Aminopyridin-5-yl)boronic Acid: Contains a pyridine ring instead of a phenyl ring, which can alter its reactivity and binding properties.
(2-Piperidin-1-ylpyrimidin-5-yl)boronic Acid:
Uniqueness
(2-Amino-5-(piperidin-3-yl)phenyl)boronic acid is unique due to the presence of both an amino group and a piperidine ring, which enhance its reactivity and binding capabilities. These functional groups make it particularly useful in biological and medicinal chemistry applications, where it can interact with a wide range of biomolecules.
Properties
Molecular Formula |
C11H17BN2O2 |
|---|---|
Molecular Weight |
220.08 g/mol |
IUPAC Name |
(2-amino-5-piperidin-3-ylphenyl)boronic acid |
InChI |
InChI=1S/C11H17BN2O2/c13-11-4-3-8(6-10(11)12(15)16)9-2-1-5-14-7-9/h3-4,6,9,14-16H,1-2,5,7,13H2 |
InChI Key |
DXIWQTRKPKLMGU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)C2CCCNC2)N)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bis[3,5-bis(diethylamino)phenyl]methanone](/img/structure/B14073533.png)
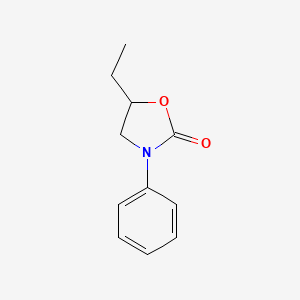
![benzyl N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexyl]carbamate](/img/structure/B14073538.png)

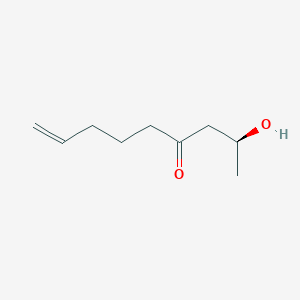
![2-Amino-3-[4-[difluoro(phosphono)methyl]phenyl]propanoic acid](/img/structure/B14073552.png)
![[(4S)-4-propan-2-ylcyclohexen-1-yl]methanol](/img/structure/B14073555.png)
![Benzamide, N-[(4-chlorobenzoyl)oxy]-4-nitro-](/img/structure/B14073566.png)
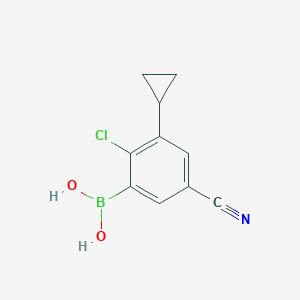
![3-[(2-Oxo-2H-1-benzopyran-7-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14073589.png)
